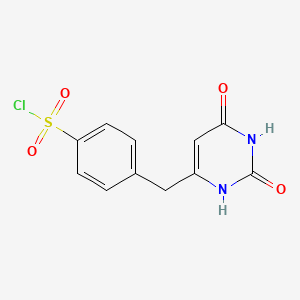
3-Amino-8-bromo-2-phenylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-8-bromo-2-phenylquinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of amino, bromo, and phenyl groups in this compound suggests it may have unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-8-bromo-2-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. A common route might include:
Formation of the Quinazoline Core: Starting with anthranilic acid, which undergoes cyclization with a suitable reagent to form the quinazoline core.
Bromination: Introduction of the bromo group at the 8th position using brominating agents like N-bromosuccinimide (NBS).
Amination: Introduction of the amino group at the 3rd position using amination reactions.
Phenylation: Introduction of the phenyl group at the 2nd position using a suitable phenylating agent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions might target the quinazoline core or the bromo group.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinazolinone derivatives, while substitution could introduce various functional groups at the 8th position.
Applications De Recherche Scientifique
3-Amino-8-bromo-2-phenylquinazolin-4(3H)-one may have applications in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or inhibitor in biological studies.
Medicine: Possible therapeutic applications, particularly in cancer research due to the known activities of quinazoline derivatives.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. Quinazoline derivatives often interact with enzymes or receptors, inhibiting their activity. The presence of the amino, bromo, and phenyl groups might enhance binding affinity or selectivity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminoquinazoline: Known for its anticancer properties.
8-Bromoquinazoline: Studied for its biological activities.
2-Phenylquinazoline: Investigated for various therapeutic applications.
Uniqueness
3-Amino-8-bromo-2-phenylquinazolin-4(3H)-one is unique due to the combination of functional groups, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.
Propriétés
Numéro CAS |
89258-54-8 |
|---|---|
Formule moléculaire |
C14H10BrN3O |
Poids moléculaire |
316.15 g/mol |
Nom IUPAC |
3-amino-8-bromo-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C14H10BrN3O/c15-11-8-4-7-10-12(11)17-13(18(16)14(10)19)9-5-2-1-3-6-9/h1-8H,16H2 |
Clé InChI |
DHUPHPFUXJYNQH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Br)C(=O)N2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5,6-Diamino-2-[4-(dimethylamino)anilino]pyrimidin-4(1H)-one](/img/structure/B12919605.png)





![7-(Diethylamino)-2-phenyl[1]benzopyrano[2,3-c]pyrazol-3(2H)-one](/img/structure/B12919630.png)

![5-Chloro-N-(2-methylpropyl)imidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12919652.png)
